N-[3-(1H-benzimidazol-2-yl)propyl]-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
CAS No.:
Cat. No.: VC19990047
Molecular Formula: C23H24N4O3
Molecular Weight: 404.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H24N4O3 |
|---|---|
| Molecular Weight | 404.5 g/mol |
| IUPAC Name | N-[3-(1H-benzimidazol-2-yl)propyl]-2-(2-methoxyethyl)-1-oxoisoquinoline-4-carboxamide |
| Standard InChI | InChI=1S/C23H24N4O3/c1-30-14-13-27-15-18(16-7-2-3-8-17(16)23(27)29)22(28)24-12-6-11-21-25-19-9-4-5-10-20(19)26-21/h2-5,7-10,15H,6,11-14H2,1H3,(H,24,28)(H,25,26) |
| Standard InChI Key | PYJOECPCLDKHIB-UHFFFAOYSA-N |
| Canonical SMILES | COCCN1C=C(C2=CC=CC=C2C1=O)C(=O)NCCCC3=NC4=CC=CC=C4N3 |
Introduction
Structural and Molecular Characteristics
Core Scaffolds and Functional Groups
The compound integrates two nitrogen-containing heterocycles:
-
Benzimidazole moiety: A bicyclic system comprising fused benzene and imidazole rings. This structure is renowned for its ability to mimic purine bases, facilitating interactions with biological targets such as enzymes and DNA .
-
Isoquinoline framework: A bicyclic structure analogous to quinoline but with a nitrogen atom at position 2. The 1-oxo-1,2-dihydroisoquinoline subunit introduces a ketone group, enhancing hydrogen-bonding capacity .
Critical substituents include:
-
2-Methoxyethyl group: Attached to the isoquinoline nitrogen, this ether-containing side chain improves solubility and modulates electronic properties.
-
Propyl linker: Connects the benzimidazole to the carboxamide group, optimizing spatial alignment for target binding.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 404.5 g/mol |
| CAS Number | Not publicly disclosed |
| IUPAC Name | N-[3-(1H-Benzimidazol-2-yl)propyl]-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves multi-step organic reactions:
-
Isoquinoline core formation: Cyclization of phenethylamine derivatives under acidic conditions generates the 1-oxo-1,2-dihydroisoquinoline scaffold.
-
Benzimidazole synthesis: Condensation of o-phenylenediamine with carboxylic acid derivatives yields the benzimidazole subunit .
-
Coupling reactions: The propyl linker is introduced via nucleophilic acyl substitution, connecting the benzimidazole to the isoquinoline-carboxamide.
Key challenges include optimizing reaction yields (typically 40–60%) and minimizing byproducts during coupling steps.
Reactivity Profile
-
Carboxamide group: Participates in hydrogen bonding and hydrolysis under extreme pH conditions.
-
Benzimidazole NH: Acts as a proton donor in acid-base reactions .
-
Methoxyethyl chain: Exhibits steric effects that influence regioselectivity in electrophilic substitutions.
Biological Activities and Mechanisms
Antimicrobial Effects
Benzimidazole derivatives inhibit microbial DNA topoisomerases and microtubule assembly. When combined with the isoquinoline moiety, synergistic activity against Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans (MIC: 16 µg/mL) has been observed.
Anticancer Activity
Preliminary assays indicate inhibition of PARP-1 (IC₅₀: 1.2 µM) and topoisomerase II (IC₅₀: 3.8 µM), suggesting potential in BRCA-mutated cancers .
| Target | Activity (IC₅₀/MIC) | Mechanism |
|---|---|---|
| PARP-1 | 1.2 µM | DNA repair inhibition |
| Topoisomerase II | 3.8 µM | DNA strand break induction |
| Staphylococcus aureus | 8 µg/mL | Cell wall synthesis disruption |
Analytical Characterization
Spectroscopic Methods
-
NMR: -NMR (DMSO-d₆) displays signals at δ 8.45 (isochinoline-H), δ 7.85 (benzimidazole-H), and δ 3.55 (methoxyethyl-OCH₃).
-
IR: Peaks at 1670 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C ether) .
-
Mass Spectrometry: ESI-MS m/z 405.2 [M+H]⁺ confirms molecular weight.
Therapeutic Applications and Development
Multitarget Drug Design
The dual pharmacophore enables simultaneous modulation of PARP and topoisomerase pathways, a strategy being explored in ovarian and breast cancers .
Research Gaps and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume